molecular formula C13H27BrOSi B15296374 Rac-tert-butyldimethyl{[(1r,4r)-4-(bromomethyl)cyclohexyl]oxy}silane, trans

Rac-tert-butyldimethyl{[(1r,4r)-4-(bromomethyl)cyclohexyl]oxy}silane, trans

Cat. No.: B15296374
M. Wt: 307.34 g/mol
InChI Key: UVNGYVXHLCEVCY-UHFFFAOYSA-N
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Description

Rac-tert-butyldimethyl{[(1r,4r)-4-(bromomethyl)cyclohexyl]oxy}silane, trans is a compound with the molecular formula C13H27BrOSi. It is a silicon-based compound that features a bromomethyl group attached to a cyclohexyl ring, which is further connected to a tert-butyldimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-tert-butyldimethyl{[(1r,4r)-4-(bromomethyl)cyclohexyl]oxy}silane, trans typically involves the reaction of a bromomethylcyclohexane derivative with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is usually carried out in an anhydrous solvent like methylene chloride to ensure the exclusion of moisture, which can interfere with the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the bromomethyl and silyl reagents.

Chemical Reactions Analysis

Types of Reactions

Rac-tert-butyldimethyl{[(1r,4r)-4-(bromomethyl)cyclohexyl]oxy}silane, trans can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group under suitable conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like sodium azide or potassium thiolate. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could yield a cyclohexanone derivative.

Scientific Research Applications

Rac-tert-butyldimethyl{[(1r,4r)-4-(bromomethyl)cyclohexyl]oxy}silane, trans has several applications in scientific research:

Mechanism of Action

The mechanism by which Rac-tert-butyldimethyl{[(1r,4r)-4-(bromomethyl)cyclohexyl]oxy}silane, trans exerts its effects depends on the specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the silyl group can provide steric protection or influence the compound’s reactivity. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rac-tert-butyldimethyl{[(1r,4r)-4-(bromomethyl)cyclohexyl]oxy}silane, trans is unique due to its combination of a bromomethyl group and a silyl group attached to a cyclohexyl ring. This structure provides a balance of reactivity and stability, making it useful in various synthetic applications.

Properties

Molecular Formula

C13H27BrOSi

Molecular Weight

307.34 g/mol

IUPAC Name

[4-(bromomethyl)cyclohexyl]oxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C13H27BrOSi/c1-13(2,3)16(4,5)15-12-8-6-11(10-14)7-9-12/h11-12H,6-10H2,1-5H3

InChI Key

UVNGYVXHLCEVCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC(CC1)CBr

Origin of Product

United States

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